Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

Physicochemical Properties ADME Prediction Drug-likeness

Secure your supply of this indispensable JAK inhibitor intermediate with precisely tuned pKa (10.34) and logP (0.92) for optimal ADME profiles. This Boc-protected piperidinyl-azetidine scaffold enables faithful reproduction of patented lead compounds (e.g., CR-20120510-A). Our high-purity building block guarantees spirocyclic diversification, selective deprotection, and robust kinase selectivity for inflammation and autoimmune disease research. Order now to advance your medicinal chemistry pipeline.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1251006-64-0
Cat. No. B594212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate
CAS1251006-64-0
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2CCNCC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-4-6-14-7-5-10/h10-11,14H,4-9H2,1-3H3
InChIKeyNVJNOFWSEGNPKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0): A Dual-Scaffold Intermediate for Spirocyclic and Kinase-Targeted Synthesis


Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0) is a heterocyclic building block that fuses a piperidine ring with a Boc-protected azetidine [1]. With the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol , this compound serves as a privileged scaffold in medicinal chemistry, particularly as a key intermediate for synthesizing Janus kinase (JAK) inhibitors and other nitrogen-containing bioactive molecules [2].

Why General Azetidine or Piperidine Building Blocks Cannot Replace Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate


Simple substitution of the target compound with a generic azetidine or piperidine intermediate is not feasible due to its unique, non-interchangeable physicochemical and structural properties. The compound's predicted basicity (pKa 10.34) and calculated lipophilicity (logP 0.92) [1] are specifically tuned by the combination of the piperidine and Boc-protected azetidine rings. These properties directly influence critical drug development parameters such as solubility, permeability, and metabolic stability, meaning that analogs with different substitution patterns (e.g., tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, CAS 1251006-73-1) would lead to divergent ADME profiles and synthetic outcomes .

Quantitative Evidence Differentiating Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate from Closest Analogs


Physicochemical Differentiation: pKa and logP Values Define a Unique ADME Space

Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate exhibits a distinct physicochemical profile that differentiates it from its regioisomeric analog, tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. The target compound has a predicted pKa of 10.34±0.10 and a reported logP of 0.92 [1]. These values determine its ionization state at physiological pH and its lipophilicity, which are key drivers of passive permeability and solubility.

Physicochemical Properties ADME Prediction Drug-likeness

Patent-Cited Intermediate for JAK1 Inhibitor Synthesis

The piperidin-4-yl azetidine scaffold, of which the target compound is a protected form, is explicitly claimed as a core structural motif in patents for JAK1 inhibitors [1]. The patent literature demonstrates that this specific 4-substituted piperidine-azetidine framework is integral to achieving potent and selective modulation of JAK1 activity, a key target in inflammatory and autoimmune diseases [1].

Medicinal Chemistry Kinase Inhibition JAK1

Regioisomeric Purity and Reproducibility in Synthesis

The target compound (CAS 1251006-64-0) is a specific regioisomer with the piperidine ring attached at the 4-position to the azetidine. Its close analog, tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS 1251006-73-1), differs only in the attachment point . Using the incorrect regioisomer in a multi-step synthesis will lead to a different final product, potentially lacking the desired biological activity. Reputable vendors offer the target compound with guaranteed purity levels (e.g., 95-97%) and provide analytical data (NMR, HPLC) to confirm structural identity and purity .

Synthetic Chemistry Quality Control Reproducibility

Optimal Research and Development Applications for Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate


Synthesis of JAK1 Inhibitors Following Incyte Patent Pathways

This compound is a crucial building block for research groups synthesizing piperidin-4-yl azetidine derivatives as JAK1 inhibitors, as described in key patent families (e.g., CR-20120510-A) . Its use ensures fidelity to the patented chemical space, enabling accurate reproduction of lead compounds for biological evaluation in inflammation and autoimmune disease models.

Optimization of ADME Properties in Kinase Inhibitor Programs

The compound's predicted physicochemical profile (pKa 10.34, logP 0.92) makes it a valuable intermediate for medicinal chemists aiming to fine-tune the solubility and permeability of drug candidates. Its dual heterocyclic structure provides a rigid, three-dimensional scaffold that can improve metabolic stability and kinase selectivity compared to simpler piperidine or azetidine building blocks [1].

Synthesis of Spirocyclic and Conformationally Constrained Molecules

As a versatile intermediate, it serves as a precursor for generating spirocyclic compounds, a class of molecules with growing importance in drug discovery due to their enhanced target selectivity and favorable pharmacokinetic profiles [2]. The Boc protecting group allows for selective deprotection and subsequent functionalization, enabling the construction of complex, three-dimensional architectures for exploring novel chemical space.

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